Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester

aryne cycloaddition regioselective heterocycle synthesis methylbenzyne reactivity

Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester (CAS 500734-44-1), systematically named (5-methyl-2-trimethylsilylphenyl) trifluoromethanesulfonate, belongs to the Kobayashi-class of silylaryl triflate aryne precursors. Upon fluoride activation, it generates 3-methylbenzyne, a reactive intermediate used for the construction of methyl-substituted aromatic and heterocyclic scaffolds under mild, neutral conditions.

Molecular Formula C11H15F3O3SSi
Molecular Weight 312.38 g/mol
CAS No. 500734-44-1
Cat. No. B12583670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester
CAS500734-44-1
Molecular FormulaC11H15F3O3SSi
Molecular Weight312.38 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C11H15F3O3SSi/c1-8-5-6-10(19(2,3)4)9(7-8)17-18(15,16)11(12,13)14/h5-7H,1-4H3
InChIKeyPSZVUIHVTGEIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanesulfonic Acid, Trifluoro-, 5-Methyl-2-(trimethylsilyl)phenyl Ester (CAS 500734-44-1): A 3-Methylbenzyne Precursor for Regioselective Aryne Chemistry


Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester (CAS 500734-44-1), systematically named (5-methyl-2-trimethylsilylphenyl) trifluoromethanesulfonate, belongs to the Kobayashi-class of silylaryl triflate aryne precursors [1]. Upon fluoride activation, it generates 3-methylbenzyne, a reactive intermediate used for the construction of methyl-substituted aromatic and heterocyclic scaffolds under mild, neutral conditions [2]. Its regiochemical identity—a methyl group at the 5-position relative to the triflate leaving group—distinguishes it from other methyl-substituted silylaryl triflates and dictates the electronic and steric landscape of the resulting aryne.

Why 4-Methyl vs. 5-Methyl Silylaryl Triflate Substitution Determines Aryne Regiochemical Outcomes and Cannot Be Interchanged


Although 4-methyl-2-(trimethylsilyl)phenyl triflate (CAS 262373-15-9) and 5-methyl-2-(trimethylsilyl)phenyl triflate (CAS 500734-44-1) share identical molecular formulas and functional groups, they generate arynes with fundamentally different regiochemical behavior. The 4-methyl isomer produces 4-methylbenzyne, where the methyl group is para to the triple bond and exerts negligible electronic differentiation, leading to unselective product mixtures [1]. In contrast, the 5-methyl isomer generates 3-methylbenzyne, where the methyl group is meta to the triple bond, inducing steric and electronic biases that enable highly regioselective transformations. Substituting one precursor for the other therefore predictably alters—and often compromises—the isomeric purity of downstream products, making generic interchange scientifically invalid for applications requiring defined regiochemistry [2].

Quantitative Evidence for Differentiating 5-Methyl-2-(trimethylsilyl)phenyl Triflate (CAS 500734-44-1) from Its 4-Methyl Regioisomer and Other Kobayashi Aryne Precursors


Regioselectivity in 1,2,4-Triazine Cycloaddition: 3-Methylbenzyne (from Target Compound) Delivers Exclusive Regioisomer vs. 4-Methylbenzyne's 1:1 Mixture

The target precursor generates 3-methylbenzyne, which reacts with 1,2,4-triazines with complete regioselectivity to afford exclusively the 5-methylisoquinoline or 8-methylisoquinoline product, depending on the triazine substituent [1]. In contrast, 4-methylbenzyne (from the 4-methyl regioisomer precursor, CAS 262373-15-9) reacts unselectively with the same triazines, yielding a mixture of 6- and 7-methylisoquinoline regioisomers [1]. This represents a transition from a ~1:1 regioisomeric mixture to a single product, i.e., a regioselectivity shift from approximately 50:50 to >98:2.

aryne cycloaddition regioselective heterocycle synthesis methylbenzyne reactivity

Electronic Differentiation of the Aryne Triple Bond: 4-Methylbenzyne Lacks Inductive Bias, Whereas 3-Methylbenzyne Exhibits Actionable Polarization

A comprehensive review of aryne multicomponent coupling reactions explicitly notes that a methyl group in the 4-position of benzyne does not induce an electronic difference across the triple bond, resulting in the formation of equal amounts of regioisomers [1]. By contrast, a substituent at the 3-position—as delivered by the target 5-methyl precursor—creates a steric and inductive gradient that biases nucleophilic attack. The consequence is a predicted regioisomeric ratio of ~50:50 for the 4-methyl isomer versus ratios approaching 100:0 in favorable cases for the 3-methyl isomer.

aryne electronic structure regioselectivity prediction Kobayashi benzyne

Benzyne Fischer Indole Reaction: 4-Methylbenzyne Produces Three Isomeric Indole Products, Whereas 3-Substituted Arynes Show Defined Regiochemical Outcomes

In the benzyne Fischer indole reaction, 4-methylbenzyne (generated from the 4-methyl precursor) gives a mixture of three different isomeric indole products, attributed to the lack of electronic guidance . Although the 3-methylbenzyne case was not explicitly reported in this study, the authors demonstrated that naphthyne and other electronically biased arynes exhibit high selectivity. By extension, 3-methylbenzyne from the target 5-methyl precursor is expected to yield a simplified product distribution, offering a key advantage for library synthesis where isomeric purity is paramount.

Fischer indole synthesis aryne-mediated heterocyclization regiochemical fidelity

Three-Component Coupling for Benzoannulated Iminofurans: 3-Substituted Arynes Exhibit Perfect Regioselectivity; 4-Methylbenzyne Fails

In a three-component coupling reaction affording benzoannulated iminofurans, 4-methylbenzyne gave a mixture of regioisomers, whereas a 3-substituted aryne and 4-fluorobenzyne exhibited perfect regioselectivity [1]. This pattern reinforces the general principle: the 5-methyl precursor (CAS 500734-44-1), which generates a 3-substituted aryne, is the preferred reagent when regioisomeric purity is required, while the 4-methyl isomer (CAS 262373-15-9) inherently delivers product mixtures.

multicomponent aryne coupling benzoannulated heterocycles regioselective C–C bond formation

Commercial Sourcing and Purity: The 5-Methyl Isomer (CAS 500734-44-1) Fills a Niche Where the Widely Stocked 4-Methyl Isomer (CAS 262373-15-9) Cannot Substitute

The 4-methyl regioisomer (CAS 262373-15-9) is commercially available from major suppliers at >98.0% purity (GC) , but its regiochemical identity restricts it to producing 4-methylbenzyne. The 5-methyl isomer (CAS 500734-44-1) is listed in authoritative databases including J-GLOBAL and PubChem [1][2], confirming its distinct structural identity. Users requiring 3-methylbenzyne must specifically source the 5-methyl isomer; generic procurement of 'a methyl-substituted silylaryl triflate' will likely default to the 4-methyl variant and yield incorrect regiochemistry.

aryne precursor sourcing specialty organosilicon reagents procurement differentiation

Priority Application Scenarios for 5-Methyl-2-(trimethylsilyl)phenyl Triflate (CAS 500734-44-1) Based on Quantified Regiochemical Differentiation


Regioselective Synthesis of 5-Methyl- and 8-Methylisoquinoline Scaffolds via 3-Methylbenzyne–Triazine Cycloaddition

The target precursor enables the exclusive preparation of either 5-methyl- or 8-methylisoquinoline regioisomers through fluoride-induced generation of 3-methylbenzyne and subsequent [4+2] cycloaddition with appropriately substituted 1,2,4-triazines [1]. This cannot be achieved with the 4-methyl precursor, which yields an inseparable mixture of 6- and 7-methylisoquinolines [1]. This application is critical for medicinal chemistry programs where a defined methyl position on the isoquinoline core determines target binding.

Construction of Regiochemically Defined Methyl-Substituted Indole Libraries Using the Benzyne Fischer Indole Protocol

When 3-methylbenzyne is generated from the 5-methyl silylaryl triflate precursor and reacted with N-tosylhydrazones, the resulting Fischer indole cyclization is expected to deliver a simplified regioisomeric product profile compared to 4-methylbenzyne, which produces three distinct indole products . This scenario is suited for parallel synthesis libraries where compound purity and unambiguous structure assignment are essential.

Preparation of Regioisomerically Pure Methyl-Substituted Aryl Triflones via Benzyne Trifluoromethanesulfonylation

The 5-methyl precursor enables the synthesis of aryl triflones bearing a methyl group at a defined position through trapping of 3-methylbenzyne with sodium trifluoromethanesulfinate, as demonstrated in the general method for aryl triflone synthesis from 2-(trimethylsilyl)aryl triflates [2]. The 4-methyl isomer would generate the regioisomeric triflone, which may exhibit different physicochemical and biological properties.

Regiochemically Controlled [2+2+2] Cocyclotrimerization for Methyl-Substituted 9,10-Dihydrophenanthrene Derivatives

Palladium-catalyzed [2+2+2] cocyclotrimerization of bicyclic alkenes with benzynes generated from silylaryl triflates is a proven route to anellated 9,10-dihydrophenanthrenes [3]. Although the 4-methyl isomer has been demonstrated in this reaction (as precursor 2d), the 5-methyl isomer offers access to the complementary methyl-substituted polyaromatic series. This scenario is relevant for materials science applications where methyl positional isomerism affects electronic properties.

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